Procion Yellow

Catalog No.
S602770
CAS No.
12226-45-8
M.F
C20H14Cl2N6NaO6S2
M. Wt
592.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procion Yellow

CAS Number

12226-45-8

Product Name

Procion Yellow

IUPAC Name

disodium;3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

Molecular Formula

C20H14Cl2N6NaO6S2

Molecular Weight

592.4 g/mol

InChI

InChI=1S/C20H14Cl2N6O6S2.Na/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31;/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26);

InChI Key

NRZHRBRLOOISIB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

C.I. reactive yellow 4, reactive yellow 4

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Procion Yellow is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Degradation Studies

Procion Yellow serves as a model pollutant in wastewater treatment research. Scientists study its degradation using various methods, including:

  • Photocatalysis: Researchers investigate the effectiveness of different photocatalysts, like titanium dioxide (TiO2), in degrading Procion Yellow under UV light irradiation. This helps understand the potential of photocatalysis for wastewater treatment [1].

Source

[1] Structure of Procion Yellow MX-R. | Download Scientific Diagram - ResearchGate ()

  • Microbial degradation: Studies explore the ability of specific microorganisms to break down Procion Yellow, offering insights into potential bioremediation strategies for dye-contaminated wastewater [2].

Source

[2] Scheme 1b: Reactive Yellow 81 (Procion Yellow H-E3G) chemical... | Download Scientific Diagram - ResearchGate ()

Material Synthesis

Procion Yellow can serve as a precursor for the synthesis of functional materials. One example involves using it to create metal nanoparticles with specific properties. Researchers investigate the impact of different fuels (like urea, glycine, and citric acid) on the properties of the synthesized nanoparticles [2].

Source

[2] Scheme 1b: Reactive Yellow 81 (Procion Yellow H-E3G) chemical... | Download Scientific Diagram - ResearchGate ()

Procion Yellow, specifically known as Procion Yellow H-E3G, is a reactive dye widely used in textile applications due to its vibrant color and ability to form strong covalent bonds with cellulose fibers. Its chemical formula is C20H12Cl2N6Na2O6S2\text{C}_{20}\text{H}_{12}\text{Cl}_{2}\text{N}_{6}\text{Na}_{2}\text{O}_{6}\text{S}_{2} and it belongs to the category of fiber-reactive dyes, which are characterized by their reactivity with hydroxyl groups in cellulose. This reactivity allows for permanent dyeing of fabrics, making them resistant to washing and fading .

The primary reaction involving Procion Yellow is its covalent bonding with cellulose fibers during the dyeing process. This reaction is facilitated by alkaline conditions, typically achieved using sodium carbonate (soda ash) to increase the pH of the dye bath. The mechanism involves nucleophilic attack by the hydroxyl groups on the cellulose, leading to the formation of stable covalent bonds between the dye and the fiber . The dye's reactivity can be influenced by temperature and pH; higher temperatures and alkaline conditions generally enhance the reaction rate .

Procion Yellow has been studied for its biological interactions, particularly regarding its potential toxicity and allergenic properties. It has been reported to cause skin irritation and allergic reactions upon contact, necessitating caution during handling . Additionally, research has investigated its effects on biological systems, including its interaction with neurotransmitters like norepinephrine, which may influence its behavior in biological contexts .

The synthesis of Procion Yellow typically involves complex organic reactions that create its reactive components. The dye is synthesized from various precursors through a series of steps that include diazotization and coupling reactions. The exact details can vary based on the desired properties and purity levels but generally follow these steps:

  • Diazotization: An aromatic amine is converted into a diazonium salt.
  • Coupling: The diazonium salt reacts with another aromatic compound to form a colored azo compound.
  • Functionalization: Reactive groups (such as vinyl sulfone or triazine) are introduced to enhance reactivity towards cellulose fibers.

These processes require careful control of reaction conditions such as temperature, pH, and concentration to achieve optimal yields .

Procion Yellow is primarily used in textile dyeing processes, particularly for cotton and other cellulose-based materials. Its applications include:

  • Textile Dyeing: Used extensively in the fashion industry for vibrant fabric colors.
  • Printing: Employed in screen printing techniques due to its excellent color fastness.
  • Art Supplies: Found in various art materials such as fabric paints and tie-dye kits.

The dye's strong bonding capability ensures durability even after multiple washes, making it a preferred choice for high-quality textile products .

Studies have explored the interactions of Procion Yellow with various chemicals and biological systems. Notably:

  • Degradation Studies: Research has focused on methods for degrading Procion Yellow using advanced oxidation processes like ultrasound-assisted treatments combined with hydrogen peroxide. These methods aim to reduce environmental impact by breaking down dyes in wastewater .
  • Biological Interactions: Investigations into how Procion Yellow interacts with biological molecules have revealed potential pathways for toxicity and allergenic responses .

These studies underscore the importance of understanding both the utility and environmental impact of this compound.

Procion Yellow shares similarities with other reactive dyes but possesses unique features that distinguish it in terms of reactivity and application. Here are some comparable compounds:

Compound NameChemical Structure TypeUnique Features
Procion Red MX-5BAzo DyeKnown for bright red shades; similar reactivity but different color spectrum.
Reactive Brilliant Red X-BAzo DyeHigh fixation rate; used for cotton fabrics but less vibrant than Procion Yellow.
Reactive Blue 19Anthraquinone DyeOffers blue shades; different chromophore structure leading to distinct color properties.
Remazol Yellow RAzo DyeMore water-soluble; used in similar applications but may have different fixation characteristics.

Procion Yellow's distinctive chemical structure allows it to bond effectively with cellulose fibers while providing a unique shade that is highly sought after in textile applications . Its ability to maintain color fastness under various conditions further establishes its uniqueness among reactive dyes.

Reactive Dye Mechanisms and Functional Groups

Procion Yellow belongs to the class of fiber-reactive dyes, characterized by the presence of reactive groups that enable covalent bonding with hydroxyl (-OH) or amino (-NH₂) groups on fibers such as cellulose, wool, and silk. Its chemical structure comprises three critical components:

  • Chromophore: The azo group (-N=N-) responsible for coloration.
  • Reactive System: A dichlorotriazine (DCT) group (Cl₂C₃N₃) that facilitates nucleophilic substitution reactions.
  • Solubilizing Groups: Sulfonic acid (-SO₃H) moieties that enhance water solubility.
ComponentRole
DichlorotriazineReactive site for covalent bonding with fibers.
Sulfonic AcidImproves solubility in aqueous dye baths.
Azo ChromophoreDetermines color shade (yellow in this case).

The dichlorotriazine group undergoes alkaline hydrolysis to form a reactive intermediate, which then reacts with fiber hydroxyl groups to form a stable ether linkage.

Synthesis Pathways and Precursor Reactions

The synthesis of Procion Yellow (C.I. Reactive Yellow 4) involves a multi-step process:

  • Diazotization: 3-Aminonaphthalene-1,5-disulfonic acid is treated with nitrous acid (HNO₂) to form a diazonium salt.
  • Coupling: The diazonium intermediate reacts with m-toluidine (3-methylaniline) to form an azo dye.
  • Condensation: The azo compound is treated with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to introduce the dichlorotriazine reactive group.

Key Reaction Steps:
$$
\text{3-Aminonaphthalene-1,5-disulfonic acid} \xrightarrow{\text{HNO}_2} \text{Diazonium Salt} \xrightarrow{\text{m-Toluidine}} \text{Azo Dye} \xrightarrow{\text{Cyanuric Chloride}} \text{Procion Yellow}
$$

Structural Variations and Derivatives

Procion Yellow exists in multiple structural variants, each tailored for specific applications:

VariantMolecular FormulaKey Structural FeaturesApplications
H-E3GC₅₂H₃₄Cl₂N₁₈O₂₀S₆·6NaExtended conjugation, additional sulfonic groupsPolyester/cotton blends, viscose
MX-RC₂₀H₁₂Cl₂N₆Na₂O₆S₂Simplified azo structure, single DCT groupCotton, linen, and paper
  • H-E3G incorporates a pyrazolone ring and enhanced sulfonation for improved dyeability on synthetic fibers.
  • MX-R retains a core naphthalene-sulfonic acid backbone, optimized for cellulose substrates.

Role of Triazine and Sulfonic Acid Moieties

Triazine Moieties

The dichlorotriazine group serves as the reactive backbone:

  • Reactivity: Chlorine atoms act as leaving groups, enabling nucleophilic substitution with fiber -OH/-NH₂ groups.
  • Selectivity: Alkaline conditions (pH 11–12) activate the triazine ring, preventing premature hydrolysis.

Sulfonic Acid Moieties

Sulfonic acid groups ensure:

  • Solubility: High water solubility for uniform dye distribution.
  • Stability: Resist acid hydrolysis during dyeing processes.

Comparative Analysis:

MoietyProcion Yellow MX-RProcion Yellow H-E3G
Triazine Groups11
Sulfonic Acid Groups26
Application ScopeCellulose fibersMixed/synthetic fibers

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

590.9690992 g/mol

Monoisotopic Mass

590.9690992 g/mol

Heavy Atom Count

37

Other CAS

12226-45-8

General Manufacturing Information

1,5-Naphthalenedisulfonic acid, 3-[2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]-, sodium salt (1:2): INACTIVE

Dates

Modify: 2024-02-18

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